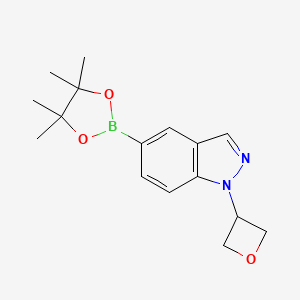
1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Oxetane Group: The oxetane group can be introduced via nucleophilic substitution reactions, where an appropriate oxetane precursor reacts with the indazole core.
Attachment of the Dioxaborolane Group: The dioxaborolane group is often introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, alkylating agents, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of indazole, including those containing the oxetane and dioxaborolane groups, exhibit significant antimicrobial properties. For instance, studies have shown that certain indazole derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The zone of inhibition for these compounds was measured using standard methods, indicating their potential as antimicrobial agents .
Cancer Research
Indazole derivatives are being investigated for their anticancer properties. The interaction of these compounds with tubulin suggests they may inhibit cancer cell proliferation by disrupting mitotic processes. Molecular docking studies have indicated favorable binding interactions with DNA gyrase, a target for antibacterial and anticancer therapies . The binding energies observed in these studies suggest strong affinities for the target proteins.
Synthetic Methodology
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new synthetic pathways to create more complex molecules. The incorporation of the oxetane ring can enhance the stability and solubility of synthesized compounds, making them suitable for further functionalization .
Material Science
The dioxaborolane moiety in this compound can be utilized in the development of advanced materials. Boron-containing compounds are known for their utility in creating polymers with enhanced mechanical properties and thermal stability. Research into the polymerization processes involving this compound could lead to innovative materials with applications in coatings, adhesives, and composites .
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various indazole derivatives against common bacterial strains. The results indicated that compounds similar to 1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibited zones of inhibition comparable to standard antibiotics like penicillin. This highlights their potential as new therapeutic agents in treating bacterial infections .
Molecular Docking Studies
Molecular docking simulations have been performed to assess the binding affinity of this compound to various protein targets implicated in cancer progression. The results showed significant binding interactions with key amino acids within the active sites of target proteins, suggesting that these compounds may serve as leads for drug development aimed at cancer therapies .
Mechanism of Action
The mechanism of action of 1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The oxetane and dioxaborolane groups can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Uniqueness
Compared to similar compounds, 1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole stands out due to its unique combination of the indazole core with the oxetane and dioxaborolane groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21BN2O3 |
|---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14-11(7-12)8-18-19(14)13-9-20-10-13/h5-8,13H,9-10H2,1-4H3 |
InChI Key |
QHYUMJRIDRITAI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C4COC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















